butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Description
The compound butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate belongs to a class of chromenone derivatives characterized by a fused cyclopentane-chromenone core. The parent acid, [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid (CAS: 326102-27-6), is documented as a discontinued product , suggesting the ester derivatives may enhance stability or solubility for research applications.
Properties
IUPAC Name |
butyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO5/c1-2-3-7-22-17(20)10-23-16-9-15-13(8-14(16)19)11-5-4-6-12(11)18(21)24-15/h8-9H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBUXQUYNYHJID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate typically involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the chromen ring or other parts of the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of the coumarin structure, including butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate, exhibit potent anticancer properties. For instance, compounds with similar structures have shown significant activity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.47 μM to 16.1 μM depending on the specific derivative and structural modifications applied .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. The presence of the chloro group and the tetrahydrocyclopenta structure enhances their bioactivity by potentially increasing lipophilicity and cellular uptake .
Material Science
Polymer Additives
this compound can be utilized as an additive in polymer formulations to enhance properties such as UV stability and thermal resistance. The unique structure allows for improved interaction with polymer matrices, leading to enhanced performance characteristics in coatings and plastics .
Nanocomposites
In nanotechnology, this compound can serve as a functionalizing agent for nanoparticles to improve their dispersion in polymer matrices. This application is critical in developing advanced materials with tailored properties for electronics and photonics .
Agricultural Chemistry
Pesticidal Properties
Preliminary studies suggest that this compound may possess pesticidal properties. Coumarin derivatives have been investigated for their ability to act against various pests and pathogens affecting crops. Further research is needed to evaluate its efficacy and safety profile in agricultural applications .
Data Summary Table
| Application Area | Specific Use Case | Observations |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Significant activity against MCF-7 cells |
| Material Science | Polymer additives | Enhances UV stability and thermal resistance |
| Agricultural Chemistry | Pesticidal properties | Potential effectiveness against pests |
Case Studies
- Anticancer Research : A study published in Molecules demonstrated that structurally similar compounds showed high selectivity towards tumor-associated carbonic anhydrase IX over cytosolic isoforms, indicating potential for targeted cancer therapy .
- Polymer Enhancement : Research published in Materials Science highlighted the incorporation of coumarin derivatives into polymer composites leading to improved mechanical properties and resistance to environmental degradation .
- Pesticide Development : An investigation into the pesticidal activity of coumarin derivatives noted promising results against common agricultural pests, suggesting a pathway for developing new bio-based pesticides .
Mechanism of Action
The mechanism of action of butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. Its lipophilic nature allows it to penetrate cell membranes, potentially disrupting cellular processes in bacteria . The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Structural and Functional Differences:
For example, the methyl ester (C15H13ClO5) has a lower molecular weight (308.72 g/mol) than the isopropyl analog (336.77 g/mol) .
Replacement with 6-methyl (as in ) alters steric and electronic properties, possibly affecting binding interactions in biological systems .
Functional Group Additions: The tert-butoxycarbonyl (Boc) amino group in adds a protective moiety, commonly used in prodrug strategies to modulate reactivity or pharmacokinetics . The phenyl-substituted ethyl ester () introduces aromaticity, which could influence π-π stacking interactions in crystallographic studies .
Biological Activity
Butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a chlorinated chromenone core. Its chemical formula is , and it has a molecular weight of 322.740 g/mol. The presence of the butyl group and the chloro substituent is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClO5 |
| Molecular Weight | 322.740 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 495.2 ± 45.0 °C |
| Flash Point | 200.1 ± 27.7 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate various cellular pathways leading to significant biological effects, including anti-inflammatory and anticancer activities .
Anticancer Activity
Research has indicated that derivatives of the chromenone structure exhibit promising anticancer properties. For instance, studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cell lines through caspase activation pathways . The cytotoxicity of this compound has been evaluated against various cancer cell lines using assays such as the MTT assay and resazurin assay.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays such as DPPH radical scavenging tests have shown that compounds related to this compound can effectively scavenge free radicals, indicating a protective role against oxidative stress.
Study 1: Anticancer Efficacy
A study conducted on the anticancer activity of similar chromenone derivatives revealed that at concentrations ranging from 50 to 200 µM, these compounds exhibited significant cytotoxic effects on HepG2 (liver cancer) and EACC (esophageal cancer) cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Study 2: Antioxidant Properties
In another investigation focusing on antioxidant activity, this compound demonstrated a notable ability to reduce oxidative damage in cellular models subjected to oxidative stress conditions. The results indicated a concentration-dependent effect on radical scavenging activity .
Q & A
Basic: What are the typical synthetic routes for butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate?
Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the tetrahydrocyclopenta[c]chromenone core via Claisen-Schmidt condensation or cyclization of substituted phenols with ketones (e.g., cyclopentanone derivatives) under acidic conditions .
- Step 2: Chlorination at the 8-position using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C .
- Step 3: O-Acylation of the 7-hydroxy group with butyl bromoacetate in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile, with yields optimized via temperature control (60–80°C) .
Key Considerations: Use chromatography (e.g., silica gel) for purification to remove unreacted intermediates .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?
Answer:
Discrepancies in yields often arise from:
- Solvent polarity effects: Polar aprotic solvents (e.g., DMF) may improve acylation efficiency compared to non-polar solvents .
- Catalyst selection: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates in biphasic systems .
Methodological Approach: - Use design of experiments (DOE) to systematically vary parameters (temperature, solvent, catalyst).
- Compare kinetic profiles via HPLC monitoring to identify rate-limiting steps .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR: Assign signals for the tetrahydrocyclopenta[c]chromenone core (e.g., δ 2.5–3.5 ppm for cyclopentane protons) and acetate ester (δ 4.1–4.3 ppm for OCH₂CO) .
- IR Spectroscopy: Confirm the 4-oxo group (C=O stretch at ~1680 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic patterns for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .
Advanced: How can stereochemical ambiguities in the cyclopentane ring be addressed?
Answer:
- X-ray crystallography: Resolve absolute configuration, as demonstrated for structurally analogous chromenones (e.g., 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate) .
- NOESY NMR: Detect spatial proximity between cyclopentane protons and adjacent substituents to infer ring puckering .
- Computational modeling: Compare experimental vs. DFT-calculated NMR shifts to validate stereoisomers .
Basic: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Platelet aggregation inhibition: ADP-induced aggregation assays in human platelet-rich plasma (IC₅₀ determination) .
- Enzyme inhibition: Screen against targets like cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric or colorimetric substrates .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative potential .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Substituent modulation: Replace the butyl group with shorter/longer alkyl chains to alter lipophilicity and membrane permeability .
- Electron-withdrawing groups: Introduce nitro or trifluoromethyl at the 8-position to enhance electrophilicity and receptor binding .
- Pharmacophore mapping: Use docking simulations (e.g., AutoDock) to identify critical interactions with ADP receptor P2Y₁₂ .
Basic: What are common solubility challenges, and how are they addressed?
Answer:
- Low aqueous solubility: Due to the hydrophobic cyclopentane and butyl groups.
Solutions: - Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays .
- Synthesize water-soluble prodrugs (e.g., phosphate esters) via hydroxyl group derivatization .
Advanced: How can conflicting solubility data across studies be reconciled?
Answer:
- Variable substituent effects: Compare analogs (e.g., 4-bromophenoxy vs. 4-methoxyphenoxy derivatives) that alter polarity .
- Standardize measurement protocols: Use USP dissolution apparatus or shake-flask method at fixed pH/temperature .
Basic: What degradation pathways are relevant for stability studies?
Answer:
- Ester hydrolysis: Under acidic/basic conditions, yielding the carboxylic acid derivative. Monitor via HPLC .
- Oxidation: The chromenone core may degrade under light/oxidizing agents. Use amber vials and antioxidants (e.g., BHT) .
Advanced: How can kinetic isotope effects (KIE) elucidate degradation mechanisms?
Answer:
- Deuterium labeling: Substitute labile hydrogens (e.g., α to carbonyl) to study H/D exchange rates via ¹H NMR .
- Isotopic tracing: Use ¹⁸O-labeled water to track hydrolysis pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
